molecular formula C20H23FN4O B12375909 Cholesterol 24-hydroxylase-IN-2

Cholesterol 24-hydroxylase-IN-2

Número de catálogo: B12375909
Peso molecular: 354.4 g/mol
Clave InChI: KWVNBARHUWFOOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesterol 24-hydroxylase-IN-2 is a potent and selective inhibitor of cholesterol 24-hydroxylase (CYP46A1), an enzyme predominantly expressed in the brain. This enzyme plays a crucial role in the metabolism of cholesterol by converting it into 24S-hydroxycholesterol, which can cross the blood-brain barrier and be eliminated from the brain. The inhibition of cholesterol 24-hydroxylase has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy and Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cholesterol 24-hydroxylase-IN-2 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Cholesterol 24-hydroxylase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity .

Mecanismo De Acción

Cholesterol 24-hydroxylase-IN-2 exerts its effects by selectively inhibiting the activity of cholesterol 24-hydroxylase (CYP46A1). This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol, leading to altered cholesterol homeostasis in the brain. The compound interacts with the active site of the enzyme, blocking its catalytic activity and preventing the formation of 24S-hydroxycholesterol . This modulation of cholesterol metabolism has been shown to have therapeutic potential in various neurological disorders .

Actividad Biológica

Cholesterol 24-hydroxylase-IN-2 (CH24H-IN-2) is a novel inhibitor targeting cholesterol 24-hydroxylase (CYP46A1), an enzyme critical for cholesterol metabolism in the brain. This article delves into the biological activity of CH24H-IN-2, its implications in neurological conditions, and the underlying mechanisms through which it operates.

Overview of Cholesterol 24-Hydroxylase (CYP46A1)

CYP46A1 is primarily responsible for converting cholesterol into 24S-hydroxycholesterol (24S-HC), a key oxysterol that plays significant roles in cholesterol turnover within the central nervous system (CNS). This enzyme is predominantly expressed in neurons, particularly in regions associated with learning and memory, such as the hippocampus and cortex . The production of 24S-HC not only aids in cholesterol homeostasis but also influences various neurobiological processes, including synaptic plasticity and neuroinflammation.

CH24H-IN-2 functions by inhibiting the catalytic activity of CYP46A1, thereby reducing the formation of 24S-HC. This inhibition can lead to alterations in cholesterol metabolism and potentially provide therapeutic benefits in conditions characterized by dysregulated cholesterol levels, such as Alzheimer's disease and other neurodegenerative disorders .

Enzymatic Inhibition

Studies have demonstrated that CH24H-IN-2 effectively inhibits CYP46A1 with a half-maximal inhibitory concentration (IC50) of approximately 4.5 nmol/L. This specificity was confirmed through brain-slice autoradiography, which indicated significantly lower distribution of the compound in CH24H-knockout mice compared to wild-type controls .

Impact on Cholesterol Metabolism

The inhibition of CYP46A1 by CH24H-IN-2 results in decreased levels of 24S-HC in the brain. This reduction has been associated with improved survival rates in transgenic mouse models of Alzheimer's disease, suggesting that modulating 24S-HC levels may have therapeutic potential . Additionally, enhanced cholesterol turnover following CYP46A1 activation has been linked to neuroprotective effects following hypoxic-ischemic injury, highlighting the enzyme's role in maintaining brain health under stress conditions .

Case Studies

  • Hypoxic-Ischemic Encephalopathy : In a study examining neonatal hypoxia, researchers found that CYP46A1 was significantly upregulated following hypoxic injury, leading to increased production of 24S-HC. The serum levels of this oxysterol correlated with markers of neuronal death, suggesting its potential as a biomarker for assessing injury severity .
  • Alzheimer's Disease Models : In APP/PS1 transgenic mice, treatment with CH24H-IN-2 resulted in a marked reduction in brain 24S-HC levels and improved survival outcomes compared to untreated controls. This finding underscores the therapeutic implications of targeting cholesterol metabolism in neurodegenerative diseases .

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
Enzymatic ActivityCH24H-IN-2 inhibits CYP46A1 with IC50 = 4.5 nmol/L
Cholesterol TurnoverDecreased 24S-HC levels correlate with improved survival
Hypoxic InjuryUpregulation of CYP46A1 post-injury linked to neuronal death
Alzheimer's DiseaseCH24H-IN-2 improves outcomes in APP/PS1 transgenic mice

Propiedades

Fórmula molecular

C20H23FN4O

Peso molecular

354.4 g/mol

Nombre IUPAC

N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23FN4O/c1-24(17-6-7-17)20(26)15-8-10-25(11-9-15)18-12-22-13-23-19(18)14-2-4-16(21)5-3-14/h2-5,12-13,15,17H,6-11H2,1H3

Clave InChI

KWVNBARHUWFOOX-UHFFFAOYSA-N

SMILES canónico

CN(C1CC1)C(=O)C2CCN(CC2)C3=CN=CN=C3C4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.